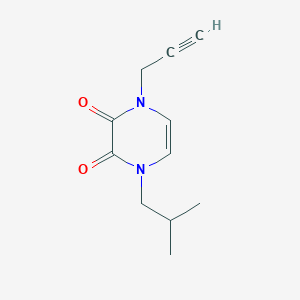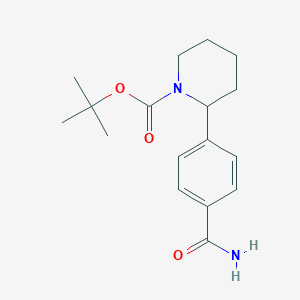
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione (MPTPD) is a novel organic compound that has recently been studied for its potential applications in scientific research. MPTPD is a cyclic hydroxyketone with a unique chemical structure that is composed of five carbon atoms, three nitrogen atoms, and two oxygen atoms. The compound has a molecular weight of 161.21 g/mol and a melting point of 79-81°C. MPTPD has been studied for its potential applications in biochemistry, organic chemistry, and drug development.
科学研究应用
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential applications in biochemistry, organic chemistry, and drug development. In biochemistry, the compound has been studied for its ability to modulate protein-protein interactions and its potential as a chemical tool for the study of protein-protein interactions. In organic chemistry, 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential as a chemical reagent for the synthesis of other organic compounds. In drug development, 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential to modulate the activity of enzymes involved in drug metabolism.
作用机制
The mechanism of action of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione is not fully understood. However, it is believed that the compound binds to proteins and modulates the activity of enzymes involved in protein-protein interactions. It is also believed that the compound can act as a competitive inhibitor of the enzymes involved in drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione have not been studied in detail. However, it is believed that the compound has the potential to modulate the activity of enzymes involved in protein-protein interactions and drug metabolism. It is also believed that the compound may have antioxidant properties.
实验室实验的优点和局限性
The advantages of using 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments include its low cost and its ability to modulate the activity of enzymes involved in protein-protein interactions and drug metabolism. The main limitation of using 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments is the lack of detailed information regarding its biochemical and physiological effects.
未来方向
Future research on 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione should focus on understanding the biochemical and physiological effects of the compound. Additionally, further research should be conducted to determine the mechanism of action of the compound and to explore its potential applications in biochemistry, organic chemistry, and drug development. Additionally, further research should be conducted to explore the potential of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione as an antioxidant. Finally, further research should be conducted to explore the potential of 1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione as a tool for the study of protein-protein interactions.
合成方法
1-(2-methylpropyl)-4-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized in a laboratory environment by reacting a 2-methylpropyl-1,2,3,4-tetrahydropyrazine with a propargyl alcohol. The reaction is conducted in a two-phase system with aqueous sodium hydroxide and ethanol as the solvent. The reaction is heated to a temperature of 80°C for two hours and the product is then isolated and purified.
属性
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-ynylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-4-5-12-6-7-13(8-9(2)3)11(15)10(12)14/h1,6-7,9H,5,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYAKGYHZORZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-4-prop-2-ynylpyrazine-2,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-fluoro-5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461291.png)

![5-fluoro-4-methyl-2-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyridine](/img/structure/B6461301.png)
![2-tert-butyl-N-(2,6-dimethylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461307.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide; oxalic acid](/img/structure/B6461309.png)
![1'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B6461317.png)
![1-{2-tert-butylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine](/img/structure/B6461323.png)
![2-tert-butyl-N-(3-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461330.png)
![2-[4-(methoxymethyl)piperidin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide; oxalic acid](/img/structure/B6461335.png)
![2-tert-butyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461340.png)
![2-tert-butyl-N-(2,5-difluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461344.png)
![2-tert-butyl-N-phenylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461355.png)
![5-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B6461369.png)
![2-tert-butyl-N-[(4-fluorophenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6461373.png)